molecular formula C13H10N4 B372589 7-(4-Methylphenyl)pteridine CAS No. 887571-50-8

7-(4-Methylphenyl)pteridine

Cat. No.: B372589
CAS No.: 887571-50-8
M. Wt: 222.24g/mol
InChI Key: WIKGOJPAYOWLOB-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Pteridine (B1203161) Nucleus

The journey into the world of pteridines began in the late 19th century with the isolation of yellow, purine-like pigments from the wings of the common English brimstone butterfly by Hopkins. mdpi.com These pigments, later named xanthopterin (B1683600) and leucopterin, were the first identified members of a new class of heterocyclic compounds. mdpi.com The name "pteridine" itself, derived from the Greek word "pteron" meaning wing, was proposed by Wieland in 1941 and reflects this initial discovery from insect pigments. numberanalytics.comorientjchem.org The fundamental pteridine structure consists of a pyrimidine (B1678525) ring fused to a pyrazine (B50134) ring, a bicyclic heterocyclic system with the chemical formula C₆H₄N₄. numberanalytics.comorientjchem.orgexlibrisgroup.com The formal synthesis of the parent pteridine compound was achieved in the early 20th century, solidifying its place in heterocyclic chemistry. numberanalytics.com

Pteridine as a Central Heterocyclic Scaffold in Biological Systems

The pteridine nucleus is a privileged scaffold in medicinal chemistry and serves as the fundamental framework for a vast array of biologically active molecules. orientjchem.orgexlibrisgroup.com Its unique structure, featuring multiple nitrogen atoms, imparts a range of chemical properties that are crucial for its diverse biological roles. numberanalytics.com Pteridines are found in numerous natural products, including pigments that provide coloration in insects and other organisms. researchgate.netmdpi.com The versatility of the pteridine ring allows for various substitutions, leading to a wide range of derivatives with distinct functions. exlibrisgroup.com This structural diversity has made pteridines a subject of intense research interest for the development of new therapeutic agents. exlibrisgroup.comresearchgate.net

Overview of Biological Roles of Pteridine Derivatives in Metabolism and Cellular Processes

Pteridine derivatives are indispensable for a multitude of critical biological processes across virtually all living organisms. orientjchem.org They function as essential cofactors for a variety of enzymes involved in key metabolic pathways. researchgate.netmdpi.com For instance, tetrahydrobiopterin (B1682763) (BH4), a reduced pteridine derivative, is a vital cofactor for aromatic amino acid hydroxylases, which are necessary for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin. mdpi.comnumberanalytics.com Folates, a well-known class of pteridine derivatives, are crucial for one-carbon transfer reactions, which are fundamental for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. ijrpr.com

Academic Research Landscape of Pteridine Derivatives

The rich biological activity of pteridine derivatives has fueled a vibrant and expanding landscape of academic research. exlibrisgroup.com Scientists are actively exploring the therapeutic potential of synthetic pteridine analogues for a wide range of diseases. researchgate.net Research areas of significant focus include the development of pteridine-based anticancer agents, with some derivatives showing promise in inhibiting cell proliferation. numberanalytics.comorientjchem.org Furthermore, the role of pteridines in neurological disorders, infectious diseases, and inflammatory conditions is being extensively investigated. numberanalytics.comresearchgate.net

The development of novel synthetic methodologies to access diverse pteridine derivatives is a key area of research, as the inherent chemical properties of the pterin (B48896) scaffold can present synthetic challenges. mdpi.com Advanced analytical techniques, such as time-dependent density functional theory (TDDFT) studies, are being employed to elucidate the structural and electronic properties of pteridines, aiding in the design of new molecules with specific functions. herts.ac.uk The ongoing research into pteridine chemistry continues to uncover new biological roles and therapeutic applications for this important class of heterocyclic compounds. exlibrisgroup.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(4-methylphenyl)pteridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-9-2-4-10(5-3-9)11-7-15-12-6-14-8-16-13(12)17-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKGOJPAYOWLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC=NC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-50-8
Record name 7-(4-methylphenyl)pteridine
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Synthetic Methodologies for 7 4 Methylphenyl Pteridine and Pteridine Analogues

General Strategies for Pteridine (B1203161) Core Construction

The foundational step in synthesizing compounds like 7-(4-methylphenyl)pteridine is the assembly of the bicyclic pteridine structure, which is a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings. smolecule.com Several classical and modern synthetic methods are employed for this purpose.

Cyclization Reactions Utilizing Nitrogen-Containing Precursors

The formation of the pteridine core often relies on cyclization reactions that bring together precursors already containing the necessary nitrogen atoms. smolecule.com These methods are advantageous for their ability to build the heterocyclic system in a controlled manner. A common approach involves starting with a substituted pyrimidine and constructing the pyrazine ring onto it, or vice-versa. nih.gov The choice of precursors is critical and often dictates the potential for functionalization of the final pteridine product. nih.gov

Condensation Reactions (e.g., Vicinal Diamines and Diketones)

One of the most established and widely used methods for constructing the pteridine core is through condensation reactions. numberanalytics.com A prominent example is the reaction between a vicinal diamine, such as a 5,6-diaminopyrimidine, and a 1,2-dicarbonyl compound. nih.govnih.gov This reaction proceeds through the formation of a dihydropteridine intermediate which can then be oxidized to the aromatic pteridine. derpharmachemica.com The diversity of available 1,2-dicarbonyl compounds, including diketones, dialdehydes, and ketoaldehydes, allows for a wide range of substituents to be introduced onto the pyrazine ring of the pteridine system. nih.govmdpi.com

The reaction between 4,5-diaminopyrimidine-2,6-dione and various dicarbonyl compounds is a classic illustration of this strategy. derpharmachemica.com However, a significant challenge with unsymmetrical dicarbonyl compounds is the potential formation of regioisomers. nih.gov The regioselectivity is dependent on the relative reactivity of the amino groups on the pyrimidine and the carbonyl groups on the dicarbonyl compound. smolecule.com Typically, the more reactive amino group at the C5 position of the pyrimidine ring initiates the attack on the more electrophilic carbonyl group. mdpi.com

Gabriel-Isay Procedure and Related Approaches

The Gabriel-Isay synthesis is a cornerstone in pteridine chemistry, involving the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like benzil (B1666583) or glyoxal. orientjchem.orgresearchgate.net This method is a specific and highly utilized type of condensation reaction for pteridine synthesis. nih.govmdpi.com The reaction typically involves an initial nucleophilic attack from the more reactive C5 amino group of the pyrimidine onto one of the carbonyl groups of the dicarbonyl compound, followed by a second condensation to close the pyrazine ring. smolecule.com

Several related approaches have been developed to improve regioselectivity and expand the scope of pteridine synthesis. These include:

Timmis Reaction: This method avoids the issue of isomer formation by condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. nih.govmdpi.com The reaction is typically base-catalyzed and proceeds through a different mechanistic pathway involving the nitroso group. nih.gov Modifications to the Timmis reaction have even incorporated Diels-Alder type condensations. nih.govmdpi.com

Polonovski–Boon Cyclization: This regiospecific reaction involves the condensation of a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound to form a dihydropterin, which can then be oxidized. nih.govderpharmachemica.com This method provides an entry into the semi-reduced dihydro form of pteridines. nih.gov

Viscontini Reaction: Similar to the Gabriel-Isay condensation, this reaction uses sugar-derived α-oxo oximes instead of 1,2-dicarbonyl compounds, leading to a regioselective product. mdpi.com

Targeted Introduction of the 4-Methylphenyl Moiety at the 7-Position

Once the pteridine core is established, or concurrently with its formation, the 4-methylphenyl group must be specifically introduced at the 7-position.

Electrophilic Substitution Methodologies

While direct electrophilic substitution on the pteridine ring itself is not commonly reported due to the electron-deficient nature of the ring system, the introduction of the 4-methylphenyl group is often achieved through the careful selection of starting materials in condensation reactions. smolecule.comherts.ac.uk For instance, in a Gabriel-Isay type synthesis, using an unsymmetrical diketone where one of the carbonyl groups is adjacent to the 4-methylphenyl group can direct its placement at the C7 position. The major product is often the 7-substituted isomer. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful and versatile strategy for introducing aryl substituents onto the pteridine scaffold. smolecule.com This approach would typically involve a halogenated pteridine precursor, such as a 7-chloro- or 7-bromopteridine, which is then coupled with 4-methylphenylboronic acid. smolecule.com

Diversification Strategies for Pteridine Side Chains

The functionalization of the pteridine scaffold is crucial for modulating its biological activity. A variety of methods are available for the diversification of side chains.

An excellent review article has been published detailing the methods available for the diversification of the pteridine scaffold. herts.ac.uk Palladium-catalyzed reactions are particularly useful. For example, the Sonogashira coupling of a halogenated pteridine with an alkyne can introduce new carbon-carbon bonds. smolecule.com This has been successfully used with 6-sulfonyloxypteridine derivatives. smolecule.com Furthermore, cyanation of a pteridine-2,4-dione-6-triflate followed by hydrolysis of the nitrile to a carboxylic acid allows for the formation of amide analogues through coupling with various amines. herts.ac.uk

The introduction of diverse substituents can also be achieved by utilizing functionalized starting materials in the initial ring-forming reactions. For instance, using a variety of dicarbonyl compounds in the Gabriel-Isay condensation allows for the incorporation of different side chains on the pyrazine ring. mdpi.com Similarly, the Timmis synthesis allows for the introduction of various groups depending on the active methylene compound used. nih.gov

Below is a table summarizing some of the key synthetic strategies for pteridine derivatives:

Synthetic Strategy Precursors Key Features Reference(s)
Gabriel-Isay Condensation 5,6-Diaminopyrimidine, 1,2-Dicarbonyl compoundWidely applicable, potential for regioisomers with unsymmetrical dicarbonyls. nih.govmdpi.com
Timmis Reaction 5-Nitroso-6-aminopyrimidine, Active methylene compoundRegioselective, avoids isomer formation. nih.govnih.govmdpi.com
Polonovski–Boon Cyclization 6-Chloro-5-nitropyrimidine, α-Amino carbonyl compoundRegiospecific, yields dihydropteridine intermediates. nih.govderpharmachemica.com
Suzuki-Miyaura Coupling Halogenated pteridine, Arylboronic acidVersatile for introducing aryl side chains. smolecule.com
Sonogashira Coupling Halogenated pteridine, AlkyneIntroduces alkynyl side chains. smolecule.com

Organometallic Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating substituted pteridines with high regioselectivity and tolerance for various functional groups. smolecule.com These methods are crucial for attaching aryl groups, like the 4-methylphenyl substituent, to the pteridine scaffold. herts.ac.ukherts.ac.uksmolecule.com

One of the most valuable methods is the Suzuki-Miyaura cross-coupling . smolecule.com This reaction typically involves coupling a halogenated pteridine, such as a 7-chloro- or 7-bromopteridine derivative, with 4-methylphenylboronic acid or its esters. smolecule.com This approach directly forms the C-C bond between the pteridine ring and the methylphenyl group. smolecule.com

The Sonogashira coupling provides another route for functionalizing the pteridine core, particularly when using alkyne-containing precursors. smolecule.com This reaction has been successfully applied using 6-sulfonyloxypteridine derivatives as electrophiles, which react with terminal alkynes in the presence of a palladium-copper co-catalyst system. smolecule.com

Negishi coupling has also been reported for the synthesis of substituted pteridines. For instance, 6-benzenesulfonatepteridine can serve as a substrate for Negishi coupling reactions with organozinc reagents, demonstrating the versatility of sulfonate leaving groups in these transformations. ajol.info

Advanced strategies include carbonylative coupling , which introduces a carbonyl linker between the pteridine and the substituent, and desulfinylative cross-coupling , an emerging method that uses stable pteridine sulfinates as coupling partners. smolecule.com

Table 1: Overview of Organometallic Coupling Reactions for Pteridine Synthesis

Coupling ReactionPteridine Substrate ExampleCoupling Partner ExampleCatalyst SystemTypical ConditionsYield Range (%)
Suzuki-Miyaura 7-Halopteridine4-Methylphenylboronic acidPd(dppf)Cl₂i-PrOH/H₂O, 100°C23-86
Sonogashira 6-SulfonyloxypteridineTerminal alkynesPdCl₂(PPh₃)₂/CuIDMF/triethylamine, RT to reflux60-85 smolecule.com
Negishi 6-BenzenesulfonatepteridinePhenyl-Zn reagentPd₂(dba)₃CHCl₃ / PPh₃DMF/THF, 80°CNot specified ajol.info
Heck-type Halogenated pteridinesAlkenesPd complexesVarious organic solventsVariable smolecule.com

Nucleophilic Substitution at Ring Carbons

The electron-deficient nature of the pteridine ring system makes all its carbon atoms susceptible to nucleophilic attack. herts.ac.uk However, most synthetic applications involve the displacement of a good leaving group from a substituted pteridine. herts.ac.ukherts.ac.uk

Direct nucleophilic substitution of a hydrogen atom (SNH) is also a known modification pathway for pteridines. researchgate.net This can occur when the pteridine ring is activated by an acid, leading to the formation of a σH-adduct, which then converts to the substituted product. researchgate.net For example, reactions with C-nucleophiles like polyhydroxy coumarins can proceed under mild, metal-free conditions. herts.ac.ukresearchgate.net In some cases, substitution occurs specifically on the pyrazine ring part of the pteridine system. researchgate.net

The reactivity of different positions on the pteridine ring can be influenced by the substituents already present. For instance, in 2,4,7-triamino-6-methylsulfonyl-pteridine, "soft" nucleophiles like aryl-thiols preferentially displace the 6-methylsulfonyl group, while "hard" nucleophiles such as aliphatic amines can lead to amine exchange at other positions. byu.edu The reaction of pteridines with Grignard reagents, followed by oxidation, can introduce carbon substituents regioselectively, often at the 7-position, although sometimes in low yields. thieme-connect.deorientjchem.org

Table 2: Examples of Nucleophilic Substitution on the Pteridine Ring

Reaction TypePteridine SubstrateNucleophileConditionsProduct Type
SNH Pteridinone5,7-DihydroxycoumarinTrifluoroacetic acid (TFA)C-C coupled product herts.ac.uk
SNAr 6-MethylsulfonylpteridineAryl-thiolNot specified6-Thioether-pteridine byu.edu
SNAr 6-ChloropterinVarious nucleophilesNot specified6-Substituted pterin (B48896) ajol.info
Addition-Oxidation PteridineGrignard Reagent (e.g., RMgX)1. Reaction with Grignard2. Oxidation7-Substituted pteridine thieme-connect.deorientjchem.org

Side Chain Elaboration and Extension Techniques

Once a substituent is attached to the pteridine core, it can be further modified through side chain elaboration and extension. herts.ac.ukherts.ac.uk This is a critical strategy for creating diverse pteridine analogues from a common intermediate. researchgate.netresearchgate.net

For example, if a group like an alkyne is introduced via a Sonogashira coupling, it can undergo a variety of subsequent reactions, such as cycloadditions or further couplings, to build more complex structures. Similarly, a substituent introduced via a Suzuki or Negishi reaction may contain functional groups like esters or nitro groups that can be transformed. acs.orgnih.gov

In the biosynthesis of natural pteridines, enzymatic processes elaborate side chains. For example, the enzyme 6-pyruvoyl-tetrahydropterin synthase acts on dihydroneopterin triphosphate to modify the side chain, a key step in forming other pteridines. mdpi.com While these are biological examples, they inspire synthetic chemists to develop analogous chemical transformations to modify side chains attached to the pteridine scaffold. mdpi.com A simple and effective laboratory method involves the dehydration of 1-methyl-6-phenacyl-pteridine-2,4,7(1H,3H,8H)-triones to form fused furo[3,2-g]pteridine derivatives. researchgate.net

Purification and Characterization Techniques for Novel Pteridine Syntheses

The successful synthesis of novel pteridines like this compound requires robust methods for purification and structural confirmation. smolecule.com

Purification: Purification of the final product is commonly achieved using recrystallization or chromatographic techniques. smolecule.com

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of a reaction and for the initial separation and identification of fluorescent pteridine compounds. nih.govosti.govnih.gov

Column Chromatography: This is a standard method for purifying crude reaction mixtures to isolate the desired pteridine derivative in high purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly preparative HPLC, is employed for the final purification of compounds to a high degree of purity. nih.gov It is also used in analytical methods, often coupled with mass spectrometry, for the determination of pteridines in various samples. rsc.org

Solid-Phase Extraction (SPE): SPE can be used as a sample clean-up and pre-concentration step before final analysis, for instance, using hydroxylated polystyrene-divinylbenzene copolymer cartridges to retain pteridines from a solution. rsc.org

Characterization: Once purified, the identity and structure of the newly synthesized compound are confirmed using a suite of spectroscopic techniques.

Mass Spectrometry (MS): Techniques like Electrospray Ionization-Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. acs.orgnih.gov

UV-Visible and Fluorescence Spectroscopy: Pteridines are often fluorescent, and their UV-Vis absorption and fluorescence emission spectra are characteristic properties that aid in their identification and quantification. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. researchgate.net

Melting Point: The melting point is a classic indicator of a compound's purity. thieme-connect.de

Structure Activity Relationship Sar Studies of 7 4 Methylphenyl Pteridine and Pteridine Derivatives

Influence of Substituent Position on Pteridine (B1203161) Bioactivity

The biological activity of pteridine derivatives is significantly influenced by the position of substituents on the pteridine core. The pyrimidine (B1678525) and pyrazine (B50134) rings of the pteridine scaffold offer multiple sites for substitution, with positions C6 and C7 on the pyrazine ring being of particular interest in modulating bioactivity.

Research on pteridin-4-one derivatives has shown that the reaction conditions during synthesis can dictate the final position of an aryl substituent, leading to either 6-aryl or 7-aryl isomers. wur.nl Specifically, the acidity of the reaction medium can influence the product ratio, with a pH of 7.5 favoring the formation of 7-arylpteridin-4-ones. wur.nl This regioselectivity is crucial as the substituent's location can dramatically alter the compound's interaction with biological targets.

For instance, in the context of pteridine reductase (PTR1) inhibitors, the orientation of substituents at the C7 position can lead to potential clashes with amino acid residues in the active site, such as Pro210, which can negatively impact inhibitory activity. acs.org In contrast, studies on other pteridine derivatives have indicated that substitution at the 6- and/or 7-positions is likely to be tolerated, suggesting that these positions are viable for introducing modifications to fine-tune biological activity. nih.gov

Furthermore, the development of inhibitors for monocarboxylate transporter 1 (MCT1) has highlighted the importance of substituent placement. In a series of pteridine dione (B5365651) and trione (B1666649) derivatives, side chains at either the C5 or C6 position bearing a hydroxyl group were found to be essential for potent inhibition. acs.orgnih.gov The activity of these compounds was sensitive to the length of the tether connecting the hydroxyl group, indicating a precise spatial requirement for optimal interaction with the target. acs.org For example, in a series of 6,7-substituted pteridine diones, a compound with a five-atom tether to a primary hydroxyl group at the C6 position showed strong growth inhibition, while analogues with shorter or longer tethers were less active. acs.org

These findings underscore the critical role of substituent positioning on the pteridine scaffold in determining the biological profile of the resulting compounds. The ability to selectively introduce substituents at specific positions is a key strategy in the rational design of pteridine-based therapeutic agents.

Role of the 4-Methylphenyl Group in Modulating Biological Interactions

The 4-methylphenyl group, also known as a tolyl group, at the 7-position of the pteridine ring plays a significant role in modulating the biological interactions of the parent compound, 7-(4-Methylphenyl)pteridine. This substituent primarily influences the compound's hydrophobic and steric properties, which are crucial for its binding to biological targets.

The phenyl portion of the 4-methylphenyl group can engage in hydrophobic interactions with nonpolar regions of a protein's binding pocket. For instance, in the context of pteridine reductase (PTR1), a phenyl substituent can be placed in a hydrophobic section of the active site, forming an edge-to-face π-stacking interaction with a tryptophan residue (Trp221). acs.org The methyl group adds to the lipophilicity of the molecule, potentially enhancing its ability to penetrate cell membranes or interact with hydrophobic pockets in target enzymes.

In a study of pyrrolopyrimidines targeting PTR1, the introduction of aryl substituents was a key strategy. nih.gov While this study did not specifically use this compound, the general principle of using aryl groups to occupy hydrophobic pockets is a common theme in drug design. The presence of a hydrophobic substituent on the pyrrole (B145914) ring was found to be necessary for significant activity. nih.gov

Impact of N-Alkylation and Other Substitutions on Activity Profiles

Modifications to the pteridine scaffold, such as N-alkylation and the introduction of various other substituents, have a profound impact on the biological activity profiles of these compounds. These changes can alter a molecule's size, shape, polarity, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

N-Alkylation:

N-alkylation, the addition of an alkyl group to a nitrogen atom in the pteridine ring system, can have varied effects. Generally, N-alkylation has a stabilizing effect on the pteridine ring. nih.gov For instance, alkylation at the N3 position has been shown to stabilize quinonoid tautomers against rearrangement. nih.gov

In the context of monocarboxylate transporter 1 (MCT1) inhibitors, N5-alkylation of pteridine 2,4,6-triones was a key step in generating active compounds. acs.orgacs.org The potency of these N5-alkylated derivatives was dependent on the length of the alkyl chain, with a four-methylene spacer being optimal in one series. acs.orgacs.org Conversely, in a different series of pteridine derivatives targeting pteridine reductase 1 (PTR1), the addition of an ethyl group at the N1 position diminished affinity, as it prevented a crucial hydrogen-bonding interaction. acs.org However, larger substituents at this same position were able to restore or even improve affinity, suggesting a complex interplay between steric and electronic factors. acs.org

Other Substitutions:

The introduction of other functional groups at various positions on the pteridine ring also significantly modulates activity. For example, in a series of 2,4-diaminopteridine (B74722) derivatives, substitution at the 4-amino group generally increased potency as lipoxygenase (LOX) inhibitors. nih.gov A 4-(4-methylpiperazin-1-yl) group, for instance, led to a tenfold increase in potency compared to an unsubstituted amino group. nih.gov

In the development of thio-containing pteridines as potential dihydrofolate reductase (DHFR) inhibitors, modifications included the introduction of substituents at the 7th and 8th positions to vary lipophilicity, as well as modifications to a thioxo group and a carboxyalkyl fragment. zsmu.edu.ua The resulting compounds, however, were found to be only low to moderate inhibitors of DHFR. zsmu.edu.ua

The electronic nature of substituents can also be critical. In a study of pyrazolo[4,3-g]pteridines, a compound with an electron-donating methyl group showed enhanced anti-inflammatory activity, while a compound with an electron-withdrawing nitro group exhibited strongly inhibited activity compared to the unsubstituted analog. jst.go.jp

Rational Design Principles for Pteridine-Based Compounds

The development of potent and selective pteridine-based compounds relies on the application of rational design principles. These principles guide the optimization of the pteridine scaffold for specific biological targets and involve a deep understanding of the interactions between the ligand and its binding site.

Scaffold Optimization for Target Specificity

A key aspect of rational design is the optimization of the core pteridine scaffold to achieve target specificity. This involves modifying the pteridine ring system itself or introducing substituents that exploit differences between the target and off-target proteins.

One approach is to use alternative heterocyclic ring systems as scaffolds. For example, acs.orgacs.org heterocyclic systems like pteridines have been explored as alternatives to acs.orgnih.gov ring systems in the search for new monocarboxylate transporter 1 (MCT1) inhibitors. acs.org This strategy can lead to divergent structure-activity relationships (SAR) and potentially improved physicochemical properties. acs.org

Another strategy involves the design of multitarget inhibitors, where a single compound is engineered to interact with multiple targets. This approach has been used to develop pteridine derivatives that inhibit both pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR) in parasites. acs.orgunisi.it By exploiting differences in the binding pockets of the parasite enzymes versus the human orthologs, selectivity can be achieved. acs.org For instance, modifications to the p-aminobenzoic acid (PABA) moiety of pteridine derivatives were designed to improve selectivity by taking advantage of the different environments around the bound PABA in human DHFR compared to the parasite targets. acs.org

The introduction of substituents at specific positions of the pteridine ring is also a powerful tool for achieving selectivity. In the development of PTR1 inhibitors, bulky substituents on an azole ring and substitutions at the sixth position of a benzimidazole (B57391) ring were found to be favorable for interaction with the PTR1 active site. japsonline.com

Exploration of Hydrophobic Pockets and Binding Site Interactions

A detailed understanding of the binding site topology and the nature of ligand-protein interactions is fundamental to the rational design of pteridine-based compounds. The exploration of hydrophobic pockets and the optimization of hydrogen bonding networks are key strategies.

Hydrophobic Interactions:

Many biological targets possess hydrophobic pockets within their binding sites. The introduction of lipophilic groups, such as the 4-methylphenyl group in this compound, can lead to favorable hydrophobic interactions that enhance binding affinity. smolecule.com Molecular docking studies often reveal that hydrophobic interactions with residues like valine, alanine, and cysteine contribute to ligand binding. mdpi.com For example, in the design of PTR1 inhibitors, a phenyl substituent can be positioned in a hydrophobic section of the active site to form an edge-to-face contact with a tryptophan residue. acs.org

Hydrogen Bonding and Other Interactions:

Hydrogen bonds are critical for the specificity and affinity of ligand-protein interactions. The pteridine scaffold itself, with its multiple nitrogen atoms, can act as both a hydrogen bond donor and acceptor. The orientation of the pteridine ring within the binding site is often driven by the need to maximize its hydrogen-bonding capacity. acs.orgnih.gov For instance, in PTR1, the pterin (B48896) N8 atom can accept a hydrogen bond from a tyrosine residue, while the O4 atom can accept hydrogen bonds from an arginine and a water molecule. acs.orgnih.gov

Beyond hydrophobic and hydrogen bonding interactions, other forces such as π-π stacking and π-sigma interactions can also play a role. mdpi.com For example, the pteridine ring can form π-π stacking interactions with aromatic amino acid residues like tyrosine and phenylalanine. mdpi.com

Computational methods like molecular docking and molecular dynamics simulations are invaluable tools for exploring these interactions and guiding the design of new compounds. japsonline.commdpi.com These methods allow researchers to visualize how a ligand fits into a binding site and to predict which modifications are likely to improve its binding affinity and selectivity.

Comparative SAR Analysis with Structurally Related Compounds

The structure-activity relationship (SAR) of this compound can be further understood by comparing it with structurally related compounds. These comparisons can reveal the importance of specific structural features for biological activity.

One class of related compounds is other 7-aryl pteridines. The nature of the aryl group at the C7 position can significantly impact activity. For example, in a series of pteridin-4-ones, both 6-aryl and 7-aryl substituted derivatives were synthesized and evaluated. wur.nl The relative position of the aryl group was found to be a key determinant of their interaction with xanthine (B1682287) oxidase. wur.nl

Pyrrolopyrimidines, which are also fused heterocyclic systems, have been extensively studied as inhibitors of pteridine reductase 1 (PTR1). nih.govacs.org Like pteridines, the pyrimidine ring of the pyrrolopyrimidine scaffold can key into nucleobase and cofactor binding sites in enzymes. nih.govacs.org SAR studies of these compounds have shown that substituents at the C5, C6, and N7 positions are important for controlling selectivity and physicochemical properties. nih.govacs.org In one study, a hydrophobic substituent on the pyrrole ring was found to be essential for significant inhibitory activity against PTR1. nih.gov

Another relevant class of compounds is purine (B94841) derivatives, which share a bicyclic heteroaromatic core with pteridines. SAR studies of purine-based anticancer agents have shown that modifications such as the introduction of piperazine, triazole, and thiazole (B1198619) moieties can enhance cytotoxic efficacy. rsc.org For example, in a series of purine-chalcone hybrids, a compound with a phenylpropyl group at the N-9 position of the purine ring and a 4-methylphenyl group in the chalcone (B49325) region demonstrated the greatest activity against a particular cancer cell line. rsc.org

By comparing the SAR of this compound with these and other related compounds, medicinal chemists can gain valuable insights into the pharmacophoric requirements for a given biological target. This knowledge can then be used to design new, more potent, and selective therapeutic agents.

Mechanistic Investigations of 7 4 Methylphenyl Pteridine and Pteridine Derivatives in Biological Systems

Enzyme Interaction Studies of Pteridine (B1203161) Derivatives

The pteridine scaffold is a versatile platform for interaction with a multitude of enzymes, leading to a range of biological effects. These interactions can be broadly categorized into the modulation of enzymatic reactions, functioning as essential cofactors, and targeted inhibition of specific enzymes.

Modulation of Enzymatic Reactions (Enhancement and Inhibition)

Pteridine derivatives have demonstrated the ability to both enhance and inhibit enzymatic reactions. This dual activity stems from their structural diversity, which allows for a wide array of interactions with enzyme active sites and allosteric regulatory sites. researchgate.net The nature of the substituents on the pteridine ring system plays a crucial role in determining whether a derivative will act as an activator or an inhibitor of a particular enzyme. orientjchem.org For instance, certain pteridine compounds can enhance the catalytic activity of enzymes by promoting a more favorable conformational state, while others can competitively or non-competitively inhibit enzyme function by blocking the active site or inducing a conformational change that reduces catalytic efficiency.

Pteridine as Enzyme Cofactors

Many pteridine derivatives, particularly in their reduced forms, are essential cofactors for a variety of enzymes involved in critical metabolic pathways. mdpi.comherts.ac.uknumberanalytics.comannualreviews.org These cofactors participate directly in the catalytic mechanism of the enzyme, often by mediating electron transfer or carrying specific chemical groups. numberanalytics.commdpi.com

A prominent example is tetrahydrobiopterin (B1682763) (BH4), a reduced pterin (B48896) that serves as a cofactor for several aromatic amino acid hydroxylases, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. nih.gov These enzymes are vital for the synthesis of neurotransmitters and the metabolism of amino acids. smolecule.comnih.gov BH4 is also a cofactor for nitric oxide synthase (NOS), which is responsible for the production of nitric oxide, a key signaling molecule. numberanalytics.comnih.gov The pteridine ring system in these cofactors undergoes redox cycling during the enzymatic reaction, highlighting its direct involvement in catalysis. herts.ac.ukmdpi.com

Naturally occurring pteridines like folic acid derivatives are another critical class of enzyme cofactors. annualreviews.org Tetrahydrofolate, derived from folate, is essential for one-carbon transfer reactions, which are fundamental for the synthesis of nucleotides and certain amino acids. herts.ac.uk The biosynthesis of these pteridine cofactors is a complex process, with guanosine (B1672433) triphosphate (GTP) serving as the precursor for all pteridines. mdpi.comresearchgate.net

Specific Enzyme Targets and Pathways

The ability of pteridine derivatives to interact with specific enzymes has made them attractive candidates for the development of therapeutic agents targeting various diseases.

Pteridine reductase (PTR1) is a crucial enzyme for pterin salvage in parasitic protozoa like Leishmania and Trypanosoma cruzi, the causative agent of Chagas disease. smolecule.compnas.orgnih.gov These parasites are unable to synthesize pterins de novo and rely on PTR1 to reduce salvaged pterins to their active tetrahydro forms. acs.orgmdpi.com This makes PTR1 an essential enzyme for parasite survival and a prime target for antiparasitic drug development. pnas.orgnih.govmdpi.com

PTR1 can also reduce folates, providing a bypass mechanism for resistance against antifolate drugs that target dihydrofolate reductase (DHFR). pnas.orgacs.orgmdpi.com Therefore, the dual inhibition of both PTR1 and DHFR is considered a promising strategy to combat these parasitic infections. pnas.orgacs.org

Numerous studies have focused on the design and synthesis of potent and selective PTR1 inhibitors. pnas.orgnih.gov These inhibitors, often 2,4-diaminopteridine (B74722) or quinoxaline (B1680401) derivatives, have shown significant activity against parasite enzymes with greater selectivity compared to human enzymes. pnas.orgnih.gov For example, compound 6a and its derivative 6b displayed potent inhibition of Leishmania major PTR1 with Ki values of 100 nM and 37 nM, respectively. pnas.orgpnas.org Structural studies of PTR1 in complex with these inhibitors have revealed a substrate-like binding mode, providing valuable insights for structure-based drug design. pnas.orgnih.gov The combination of PTR1 inhibitors with known DHFR inhibitors has demonstrated an additive effect in suppressing parasite growth, supporting the dual-target approach. pnas.orgnih.gov

Limited research has suggested that 7-(4-Methylphenyl)pteridine may possess some activity against Trypanosoma cruzi. smolecule.com

Histone deacetylases (HDACs) are a family of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones. mdpi.comnih.gov The aberrant activity of HDACs is linked to the development of various cancers, making them a significant target for anticancer drug discovery. orientjchem.orgmdpi.comnih.gov

Pteridine-based compounds have emerged as a promising class of HDAC inhibitors. orientjchem.org Specifically, pteroate-based hydroxamates have been shown to be effective inhibitors of multiple HDAC isoforms. orientjchem.orgnih.govorientjchem.org The length of the linker connecting the pteridine scaffold to the zinc-binding group is a critical determinant of inhibitory potency. orientjchem.orgorientjchem.org For instance, pteroate hydroxamates with five or six methylene (B1212753) linkers exhibited optimal HDAC inhibitory activity. orientjchem.orgorientjchem.org Docking studies have shown that these inhibitors chelate the zinc ion in the active site of HDACs and can form additional stabilizing interactions, such as T-shaped interactions between the pterin ring and aromatic residues like TYR204 in HDAC1. nih.gov The simultaneous inhibition of both HDAC1 and HDAC6 isoforms has been linked to the cytotoxic effects of these compounds in cancer cells. orientjchem.orgorientjchem.org

Monocarboxylate transporters (MCTs), particularly MCT1, are crucial for the transport of lactate (B86563) across the cell membrane. acs.orgnih.gov In highly glycolytic cancer cells, the efflux of lactate via MCT1 is essential for maintaining intracellular pH and sustaining high rates of glycolysis. globalresearchonline.net Therefore, inhibiting MCT1 is a promising therapeutic strategy for targeting cancer metabolism. acs.orgnih.govglobalresearchonline.net

Substituted pteridine derivatives, specifically pteridine diones and triones, have been identified as potent inhibitors of MCT1. acs.orgnih.govnih.gov The inhibitory activity of these compounds is typically assessed through lactate transport assays and cell proliferation assays in MCT1-expressing tumor cells, such as Raji lymphoma cells. acs.orgnih.gov Several pteridine-based MCT1 inhibitors have demonstrated significant anticancer activity with EC50 values in the nanomolar range. acs.orgnih.govglobalresearchonline.net The antiproliferative effects of these compounds correlate with their ability to inhibit lactate transport, supporting their proposed mechanism of action. acs.org These inhibitors have shown selectivity for MCT1 over other transporters like MCT4. acs.org

Kinase Inhibition (e.g., Jak1, Jak2, Transient Receptor Potential Melastatin 7 Kinase)

The pteridine scaffold is a recognized pharmacophore in the design of kinase inhibitors due to its structural resemblance to the purine (B94841) core of ATP, enabling it to competitively bind to the ATP-binding site of various kinases. nih.govmdpi.com While direct inhibitory data for this compound on Janus kinase (Jak) 1, Jak2, or Transient Receptor Potential Melastatin 7 (TRPM7) kinase is not extensively documented in publicly available literature, the broader class of pteridine derivatives has demonstrated significant activity against these and other kinases. This suggests that the this compound molecule may possess similar inhibitory potential.

The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases (comprising Jak1, Jak2, Jak3, and Tyk2) that are crucial for signal transduction of numerous cytokines and growth factors involved in immunity and inflammation. nih.govnih.gov Inhibition of the JAK-STAT pathway is a key therapeutic strategy for various autoimmune and inflammatory diseases. nih.govnih.gov Pteridine-based compounds have been explored as JAK inhibitors. For instance, various substituted pteridines have been synthesized and evaluated for their ability to block JAK signaling. The efficacy of these inhibitors often depends on the nature and position of the substituents on the pteridine ring, which influence binding affinity and selectivity for different JAK isoforms. icr.ac.uk For example, baricitinib, a selective inhibitor of JAK1 and JAK2, demonstrates how modifications to a core scaffold can achieve potent and specific kinase inhibition. icr.ac.uk

A screening of a kinase inhibitor library identified the pteridine compound 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine (SD-208) as an ATP-competitive, pan-inhibitor of Protein Kinase D (PKD), a different class of serine/threonine kinases. nih.gov This finding underscores the versatility of the pteridine scaffold in targeting diverse kinase families. The substitution pattern, particularly the presence of an aryl group at position C2 and an aminopyridine at C4, was critical for its activity. nih.gov

The Transient Receptor Potential Melastatin 7 (TRPM7) is an unusual protein that functions as both an ion channel and a serine/threonine kinase, playing roles in cellular magnesium homeostasis and signaling. wikipedia.org Its kinase activity has been implicated in inflammatory processes, making it an attractive therapeutic target. wikipedia.org While specific inhibition by this compound is not reported, the general strategy of developing small molecule kinase inhibitors often involves scaffolds like pteridine that can occupy the ATP-binding pocket.

The table below summarizes the inhibitory activities of selected kinase inhibitors with scaffolds related to pteridines, illustrating the potential for this class of compounds.

Compound/DrugTarget Kinase(s)IC₅₀ ValuesNotes
BaricitinibJAK1, JAK2, TYK25.9 nM, 5.7 nM, 53 nMSelective and reversible inhibitor of JAK1 and JAK2. icr.ac.uk
RuxolitinibJAK1, JAK23.3 nM, 2.8 nMPotent inhibitor of both JAK1 and JAK2. nih.gov
SD-208PKDLow nanomolarA pan-PKD inhibitor with a pteridine core. nih.gov
Dihydropteroate Synthase (DHPS)

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway in many microorganisms, such as bacteria, fungi, and protozoa. wikipedia.orgebi.ac.uk This pathway is absent in higher eukaryotes, including humans, who obtain folates from their diet, making DHPS an excellent target for antimicrobial agents. wikipedia.orgkenyon.edu The enzyme catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP). wikipedia.org

Structural and virtual screening studies have been conducted to identify and optimize pteridine-based DHPS inhibitors. These studies reveal that the pterin-binding pocket is highly conserved and involves key interactions with specific amino acid residues. kenyon.edu The design of potent inhibitors often focuses on mimicking the key pharmacophoric features of the natural pterin substrate. The substitution on the pteridine ring is crucial for determining the binding affinity and specificity. For example, in studies on Bacillus anthracis DHPS, various pterin-like compounds have been evaluated, with some showing significant inhibitory activity. kenyon.edu The planar structure of pterin compounds can lead to poor solubility, a challenge that can sometimes be addressed by adding specific functional groups. kenyon.edu

The development of antifolate drugs often involves targeting enzymes in the folate pathway. Pteridine reductase 1 (PTR1), an enzyme found in trypanosomatid parasites, provides a bypass for DHFR inhibition and is another target for pteridine-based inhibitors. nih.gov Studies on PTR1 have shown that substituted pyrrolopyrimidines, which are structurally related to pteridines, can be potent inhibitors, with the nature of the substituent groups being critical for activity. acs.org

Enzyme TargetOrganismInhibitor TypeSignificance
Dihydropteroate Synthase (DHPS)Bacteria, Fungi, ProtozoaPterin-based competitive inhibitorsEssential for microbial folate synthesis; absent in humans. wikipedia.orgkenyon.edu
Pteridine Reductase 1 (PTR1)Trypanosomatid parasitesPteridine-based inhibitorsContributes to antifolate drug resistance by bypassing DHFR. nih.gov

Interaction with Cellular Processes and Biomolecules

Modulation of Cellular Signaling Pathways

The compound this compound is categorized as a small molecule inhibitor used for cell signaling applications, although specific pathway modulation details are limited. sigmaaldrich.com However, the pteridine class of compounds is known to modulate a wide range of cellular signaling pathways, primarily through the inhibition of key enzymes like kinases. nih.govijrpr.com

The interaction of pteridine derivatives with signaling pathways is often a consequence of their ability to inhibit kinases such as the JAKs, as discussed previously. By blocking a specific kinase, these compounds can halt the downstream signaling cascade. For example, inhibiting the JAK-STAT pathway can suppress the expression of inflammatory genes, which is the mechanism behind the therapeutic effect of JAK inhibitors in autoimmune diseases. nih.gov The anti-inflammatory properties of some pteridine derivatives are linked to their ability to interfere with signaling molecules involved in the inflammatory response, such as nitric oxide synthase or enzymes in the arachidonic acid cascade. nih.gov

Furthermore, pteridine derivatives can influence cellular redox states, which in turn affects signaling pathways sensitive to oxidative stress. researchgate.net Some pteridines are involved in maintaining the levels of glutathione (B108866) (GSH), a key cellular antioxidant, thereby protecting cells from oxidative damage and modulating redox-sensitive signaling. researchgate.netmedicine.dp.ua

Nucleic Acid Interactions and Their Biological Ramifications

Pteridines, as heterocyclic compounds containing a pyrimido-pyrazine ring system, are structurally analogous to purine bases (adenine and guanine) found in nucleic acids. irispublishers.com This structural similarity suggests the potential for pteridine derivatives to interact with DNA and RNA. These interactions can occur through various modes, including intercalation between base pairs, binding to the minor or major grooves of the DNA helix, or by acting as substrates or inhibitors for enzymes involved in nucleic acid metabolism. irispublishers.comias.ac.in

The biological ramifications of such interactions are significant. For instance, compounds that intercalate into DNA can disrupt replication and transcription, leading to cytotoxic effects, a mechanism exploited by some anticancer drugs. irispublishers.com The binding of small molecules to specific DNA sequences can also modulate gene expression.

Moreover, many essential enzymes in the biosynthesis of nucleic acid precursors utilize pteridine-containing cofactors, such as folic acid. irispublishers.com Therefore, synthetic pteridine derivatives can act as antimetabolites, inhibiting these enzymes and halting the production of nucleotides necessary for DNA and RNA synthesis. Methotrexate (B535133), a well-known anticancer and immunosuppressive drug, is a classic example of a pteridine derivative that functions as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for regenerating the tetrahydrofolate cofactor required for nucleotide synthesis. nih.govijrpr.com This inhibition leads to the depletion of nucleotide pools and cessation of cell division.

While direct evidence for this compound interacting with nucleic acids is scarce, the established activities of the pteridine chemical class provide a strong basis for its potential to engage in such interactions, either directly with the nucleic acid polymer or indirectly by inhibiting key metabolic enzymes.

Antioxidant Activity Mechanisms of Pteridine Derivatives

Pteridine derivatives have been shown to possess significant antioxidant properties, acting through various mechanisms to counteract oxidative stress. nih.govresearchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in numerous diseases. nih.gov

The primary antioxidant mechanism of many pteridine derivatives is their ability to act as radical scavengers. nih.govresearchgate.net They can directly neutralize free radicals such as superoxide (B77818) anions and hydroxyl radicals, thereby preventing damage to vital macromolecules like DNA, lipids, and proteins. nih.gov The effectiveness of a pteridine derivative as a radical scavenger is highly dependent on its substitution pattern. The presence and position of electron-donating groups can enhance the stability of the resulting pteridinyl radical, making the parent molecule a more potent antioxidant.

Additionally, some pteridines can modulate the endogenous antioxidant defense systems of the cell. researchgate.netmedicine.dp.ua They may enhance the synthesis or regeneration of cellular antioxidants like glutathione (GSH). medicine.dp.ua The antioxidant properties of certain pteridines have been found to correlate with their hydrophilicity and the number of functional groups capable of donating a proton. medicine.dp.ua It is important to note that under certain experimental conditions, particularly in the presence of transition metal ions, some reduced pteridines can also exhibit pro-oxidant activity. researchgate.net

The table below highlights the antioxidant mechanisms of pteridine derivatives.

MechanismDescriptionExample Activity
Radical Scavenging Direct neutralization of reactive oxygen species (ROS) like hydroxyl radicals.Many N-substituted 2,4-diaminopteridines show potent radical-scavenging activity. nih.gov
Enzyme Inhibition Inhibition of ROS-producing enzymes such as lipoxygenase (LOX).Some pteridine derivatives inhibit soybean lipoxygenase with IC₅₀ values as low as 100 nM. nih.gov
Modulation of Endogenous Antioxidants Increasing the levels of cellular antioxidants like glutathione (GSH).Some sulfur-containing pteridines increase GSH levels in vivo, contributing to their hepatoprotective effects. medicine.dp.ua

Computational Chemistry Approaches in Pteridine Research

Molecular Docking Simulations for Biological Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and mode of interaction between a ligand, such as a pteridine (B1203161) derivative, and its biological target.

Research on various pteridine scaffolds has demonstrated the utility of molecular docking in identifying potential inhibitors for a range of biological targets. For example, derivatives of pteridine-2,4-diamine have been subjected to in silico docking studies to interpret their inhibitory activity against enzymes like soybean lipoxygenase (LOX). nih.gov In one study, a pteridine derivative showed a high AutoDock Vina score of -8.5 kcal/mol, indicating strong binding affinity. nih.gov Similarly, novel 6-arylpteridines have been evaluated as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two significant cancer targets. mdpi.comdntb.gov.ua Docking studies revealed that these compounds fit well into the binding sites of both enzymes, with IC50 values in the nanomolar range for the most active compounds. mdpi.com

For 7-(4-Methylphenyl)pteridine, molecular docking would be the first step in identifying its potential biological targets. By screening it against a panel of known protein structures, particularly those implicated in diseases where other pteridines have shown activity (e.g., kinases, reductases, inflammatory enzymes), researchers can generate hypotheses about its mechanism of action. The docking results would provide a binding energy score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the this compound molecule and the amino acid residues in the protein's active site.

Table 1: Examples of Molecular Docking Studies on Pteridine Derivatives

Pteridine Derivative/Scaffold Biological Target Docking Score (kcal/mol) Key Findings
Pteridine-2,4-diamine derivative 18d Soybean Lipoxygenase (LOX) -8.5 Identified as the most potent inhibitor in the series, with the docking study providing a structural basis for its activity. nih.gov
6-Aryl-pteridine 9 BRD4 / PLK1 - / - Showed significant inhibitory activity against both kinases, suggesting it as a dual-target inhibitor. mdpi.com
Aminobenzimidazole scaffold 4 (From pteridine screening) Pteridine Reductase 1 (PTR1) - Discovered via virtual screening, this scaffold showed a Kiapp of 10.6 μM and high ligand efficiency. nih.gov

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, Dipole Moments)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. rsc.orgarxiv.org These methods are used to calculate various molecular properties that are not accessible through classical molecular mechanics methods like docking.

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. materialsciencejournal.org For this compound, DFT calculations can optimize its three-dimensional geometry and predict its electronic properties. Studies on related 6-arylpteridines and other heterocyclic systems have utilized DFT to understand their structure and geometry, which is crucial for their interaction with biological targets. mdpi.comnih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. physchemres.org A small energy gap suggests that the molecule is more reactive and less stable. For this compound, a HOMO-LUMO analysis would indicate the regions of the molecule most likely to be involved in charge-transfer interactions with a receptor. rsc.org

Dipole Moments: The dipole moment is a measure of the net molecular polarity, which arises from the uneven distribution of charges on the molecule. researchgate.netyoutube.com This property significantly influences a molecule's solubility and its ability to engage in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which are critical for ligand-receptor binding. mdpi.com Calculating the dipole moment of this compound would help predict its behavior in biological media and its interaction profile with protein binding sites.

Table 2: Calculated Quantum Chemical Properties of a Related p-Tolyl Substituted Heterocycle Data based on a 1,2,3-triazole derivative with a p-tolyl group, as a proxy to illustrate the type of data generated.

Parameter Value Significance
EHOMO -6.24 eV Indicates electron-donating capability. nih.gov
ELUMO -1.54 eV Indicates electron-accepting capability. nih.gov
Energy Gap (ΔE) 4.70 eV Relates to molecular reactivity and stability. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govuzh.ch MD simulations are crucial for assessing the stability of a docked pose and understanding the conformational changes that may occur in both the ligand and the protein upon binding. frontiersin.org

For a complex formed between this compound and a potential protein target (identified through docking), an MD simulation would be performed by placing the complex in a simulated physiological environment (a box of water molecules and ions). physchemres.org The simulation calculates the forces between atoms and uses them to predict their movements over a specific time, typically nanoseconds to microseconds.

The key insights gained from MD simulations include:

Binding Stability: Assessing whether the ligand remains in the binding pocket or dissociates over time.

Conformational Changes: Observing how the protein structure adapts to the presence of the ligand and vice versa.

Interaction Dynamics: Analyzing the persistence of key interactions, like hydrogen bonds, identified in the docking pose.

Role of Water: Understanding the role of water molecules in mediating ligand-protein interactions.

By providing a more realistic and dynamic picture of the binding event, MD simulations serve to validate and refine the hypotheses generated from molecular docking studies, offering greater confidence in the predicted binding mode of this compound. researchgate.net

Virtual Screening Methodologies for Novel Pteridine Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. turkiyeparazitolderg.org This approach is significantly faster and more cost-effective than experimental high-throughput screening (HTS). Virtual screening was instrumental in identifying novel inhibitors for Pteridine Reductase 1 (PTR1), a potential drug target in parasites. nih.govacs.org

There are two main types of virtual screening:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of known active compounds to identify other molecules in a database with similar properties (e.g., 2D similarity, pharmacophore models).

Structure-Based Virtual Screening (SBVS): This approach, which includes molecular docking, uses the 3D structure of the biological target to screen libraries of compounds, predicting their binding affinity and pose.

A virtual screening campaign for PTR1 inhibitors successfully identified two novel chemical series with aminobenzothiazole and aminobenzimidazole scaffolds. nih.govacs.org Notably, these scaffolds had low similarity to previously known inhibitors, suggesting they would not have been found using a simple ligand-based approach. nih.gov This highlights the power of structure-based virtual screening in discovering novel chemical matter.

For this compound, virtual screening could be used in two ways: first, to screen this specific compound against a library of potential targets to identify its biological activity (a process known as reverse docking); and second, to use the 7-aryl-pteridine scaffold as a query to find other commercially available or synthetically accessible molecules with potentially improved activity or properties.

In Silico Predictions of Biological Activity and Selectivity

Beyond identifying potential binders, computational methods can be used to predict the specific biological activity and selectivity of a compound. nih.gov This is a critical step in drug discovery, as an effective drug must be potent against its intended target and have minimal activity against other proteins to avoid off-target effects.

In silico models can predict a wide range of properties, from physicochemical characteristics to pharmacokinetic profiles and specific biological activities. nih.gov For example, by designing a series of pteridine-7(8H)-one derivatives, researchers were able to develop potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). nih.gov The most promising compound exhibited excellent selectivity against other related kinases (CDK1/2/7/9), a crucial attribute for a targeted cancer therapy. nih.gov

For this compound, computational models could be used to:

Predict Activity: Quantitative Structure-Activity Relationship (QSAR) models can be built using data from known pteridine inhibitors to predict the likely potency of this compound against a specific target.

Predict Selectivity: By docking this compound into the binding sites of its primary target and a panel of related off-targets (e.g., other kinases or reductases), researchers can calculate a selectivity score. This helps to anticipate potential side effects early in the discovery process.

Guide Optimization: These predictive models can guide the synthesis of new analogs. For instance, if the model suggests that a different substituent at the 7-position would increase selectivity, medicinal chemists can prioritize the synthesis of that specific derivative.

These predictive studies are essential for streamlining the drug discovery pipeline, allowing researchers to focus their experimental efforts on compounds with the highest probability of success. nih.gov

Advanced Applications of Pteridine Based Compounds in Chemical Biology and Research

Pteridine (B1203161) Derivatives as Fluorescent Probes

The inherent fluorescence of certain pteridine derivatives makes them exceptional candidates for developing molecular probes. nih.gov These probes can be incorporated into biological systems to monitor molecular interactions, structural changes, and enzymatic activities with high sensitivity. nih.govcancer.gov

The design of fluorescent pteridine nucleoside analogs focuses on creating molecules that are structurally similar to native nucleosides (like guanosine (B1672433) and adenosine) but possess strong fluorescence properties. nih.govcancer.gov This structural mimicry allows them to be incorporated into oligonucleotides via standard deoxyribose linkages. nih.gov Key design considerations include high quantum yields, stability in aqueous environments at physiological pH, and spectral properties (excitation and emission maxima) that differ from native DNA to avoid background interference. cancer.gov

Prominent examples of these analogs include the highly fluorescent guanosine analogs 3-methylisoxanthopterin (3-MI) and 6-methylisoxanthopterin (6-MI), and the adenosine (B11128) analogs 6-methyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (6MAP) and N,N-dimethyl-8-(2-deoxy-β-D-ribofuranosyl)isoxanthopterin (DMAP). nih.govcancer.gov The synthesis of oligonucleotides containing these probes is typically achieved using automated DNA synthesis. The pteridine analogs are prepared as phosphoramidite (B1245037) derivatives, which can be directly used in the synthesizer, ensuring site-specific incorporation into a DNA sequence. nih.govnih.gov

Table 1: Properties of Common Fluorescent Pteridine Nucleoside Analogs This table is interactive. Click on the headers to sort.

Probe Name Native Analog Key Features
3-Methylisoxanthopterin (3-MI) Guanosine High quantum yield (0.88); fluorescence is highly sensitive to quenching by neighboring bases. nih.gov
6-Methylisoxanthopterin (6-MI) Guanosine Emission spectrum shifts with changes in pH and upon incorporation into DNA, suggesting it can sense its local environment. cancer.gov

| 6MAP | Adenosine | Used to probe the structure of DNA sequences, such as A-tracts known to cause DNA bending. cancer.gov |

Once incorporated into DNA, pteridine nucleoside analogs serve as sensitive reporters of the local molecular environment. nih.gov Their fluorescence is intimately affected by interactions with adjacent bases, a phenomenon known as quenching. cancer.govnih.gov Any event that alters the DNA's structure—such as bending, annealing to a complementary strand, or binding to a protein—changes these base-stacking interactions and can be detected as a measurable change in fluorescence intensity, anisotropy, or lifetime. nih.govnih.govnih.gov

This principle has been applied to study:

Protein-DNA Interactions: A notable application is in real-time assays for enzymatic activity. For instance, an assay for HIV-1 integrase was developed using an oligonucleotide substrate containing a 3-MI probe at the cleavage site. When the integrase cleaves the DNA, the fragment containing the probe is released from the quenching environment of the double helix, resulting in a detectable increase in fluorescence. cancer.govcancer.gov

Nucleic Acid Structure and Hybridization: These probes can detect the annealing of complementary DNA strands. In one method, a probe like 3-MI is inserted into one strand. Upon hybridization, the probe is forced to bulge out from the newly formed double helix, leading to a significant increase in fluorescence intensity. nih.gov This technique has been used to detect PCR products, offering a specific signal only upon binding to the correct target sequence. nih.gov

Pterin-based probes are instrumental in developing high-throughput screening (HTS) assays for enzymes, particularly those involved in pteridine metabolism. nih.govnih.gov A prime example is the development of a fluorescence polarization (FP) assay for Dihydropteroate Synthase (DHPS), a key enzyme in the folate pathway and the target of sulfonamide antibiotics. nih.govacs.orghud.ac.uk

The assay was designed using synthetic pterin (B48896) derivatives linked to a fluorophore. nih.gov These fluorescent probes were engineered to bind specifically to the pterin-binding sub-site of the DHPS enzyme. nih.govnih.gov In an FP assay, a small, fluorescently labeled molecule (the probe) tumbles rapidly in solution, resulting in low polarization of emitted light. When the probe binds to a large protein like DHPS, its tumbling slows dramatically, leading to a high polarization value. If a potential inhibitor drug is added and displaces the probe from the enzyme's active site, the probe tumbles freely again, and the polarization value drops. This change provides a direct measure of the inhibitor's binding affinity. nih.gov This pterin-based FP assay is robust, reproducible, and offers significant advantages over older radiometric methods, making it suitable for HTS of new antimicrobial agents. nih.govacs.org

The fluorescence of certain pteridine compounds is sensitive to pH, allowing them to function as fluorescent sensors for monitoring pH changes, including in physiological environments. researchgate.netgoogle.com The mechanism often relies on a process called Photoinduced Electron Transfer (PET). In this system, the molecule contains a fluorophore and a proton-atable group (like an amino group). google.comgoogle.com

At higher pH, the amino group is deprotonated and can donate an electron to the excited fluorophore, quenching its fluorescence. google.com When the pH decreases, the amino group becomes protonated. This protonation stops the PET process, and the molecule becomes highly fluorescent. google.comgoogle.com Researchers have investigated pterin, a biologically relevant molecule, and found that its fluorescence quenching in acidic conditions is due to an excited-state proton transfer (ESPT) process, where a proton is transferred from the excited pterin molecule. researchgate.net This property allows for the design of pteridine-based sensors that can report on pH changes within specific, biologically relevant ranges. researchgate.netgoogle.com

Development of Pterin-Based Fluorescent Probes for Enzyme Screening

7-(4-Methylphenyl)pteridine as a Synthetic Organic Chemistry Intermediate

This compound is a synthetic heterocyclic compound characterized by a pteridine core with a 4-methylphenyl (p-tolyl) group attached at the 7-position. smolecule.com While it has been investigated for some biological activities, one of its primary roles in research is as a synthetic intermediate. smolecule.com It serves as a valuable starting material or building block for the construction of more complex molecules with potentially novel properties. smolecule.com

The general synthesis of this compound involves a multi-step process:

Formation of the Pteridine Core: The core heterocyclic ring system is typically formed through cyclization reactions using appropriate precursors. smolecule.com

Introduction of the 4-Methylphenyl Group: The tolyl substituent is introduced at the 7-position of the pteridine ring, often via electrophilic substitution methods. smolecule.com

Purification: The final product is purified using standard laboratory techniques such as chromatography or recrystallization to achieve the desired purity for subsequent reactions. smolecule.com

Its utility as an intermediate stems from the reactivity of the pteridine ring system, which can be further modified to create a library of derivatives for various research applications, including drug discovery and materials science.

Pteridine Derivatives in Biochemical Pathway Studies

Pteridine derivatives are fundamental to the study of various biochemical pathways due to their natural role as cofactors and metabolic precursors in almost all living organisms. smolecule.comderpharmachemica.comresearchgate.net Unconjugated pteridines and their derivatives are crucial for amino acid metabolism, the synthesis of neurotransmitters, and as cofactors for a range of enzymes. smolecule.comresearchgate.net

Compounds like this compound and structurally similar molecules are used in research to investigate pteridine metabolism and its role in health and disease. smolecule.com By studying how these synthetic analogs interact with biological systems, researchers can gain insight into the function of natural pteridines. For example, pteridines can act as coenzymes in critical hydroxylation reactions, and defects in these pathways are linked to diseases like phenylketonuria. smolecule.com

Furthermore, enzymes involved in pteridine metabolism, such as pteridine reductase (PTR1), are important drug targets, especially in parasites like Trypanosoma brucei and Leishmania. nih.govnih.govacs.org Researchers synthesize various pteridine derivatives to probe the active sites of these enzymes, understand their mechanism, and design potent and selective inhibitors. nih.govacs.org These studies are essential for developing new therapeutic agents against parasitic diseases. acs.orgacs.org The investigation of pteridine metabolism in biological fluids also serves as a diagnostic tool for various disorders, including cancer and inflammatory conditions. researchgate.net

Future Research Directions and Translational Perspectives for Pteridine Chemistry

Exploration of Underexplored Biological Activities of Pteridine (B1203161) Derivatives

The therapeutic landscape of pteridine derivatives is well-established in certain areas, with FDA-approved drugs such as the anticancer agent methotrexate (B535133) and the diuretic triamterene. ijrpr.com However, the full spectrum of their biological activities remains an area of active investigation. The diverse pharmacological activities attributed to the pteridine scaffold include anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. ijrpr.com

Early research into 7-(4-Methylphenyl)pteridine hinted at its potential as an antiprotozoal agent, with a 1968 study demonstrating some activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. smolecule.com This initial finding underscores the need for further exploration of pteridine derivatives, including this compound, against a wider range of parasitic diseases. The structural similarity of pteridines to essential cofactors in various organisms suggests that they could be effective inhibitors of key metabolic pathways in pathogens. smolecule.com

Recent studies on other pteridine derivatives have revealed a broad range of potential applications, as detailed in the table below.

Pteridine Derivative ClassInvestigated Biological ActivityReference
Pteridine-2,4-dione analoguesMonoamine oxidase B (MAO-B) inhibition nih.gov
6-substituted pteridine-2,4,7(1H,3H,8H)-trionesDiuretic researchgate.net
PyrrolopyrimidinesAntiparasitic (Pteridine Reductase 1 inhibitors) nih.gov
Chroman-4-one derivativesAnti-parasitic (Pteridine Reductase 1 targeting) nih.gov

These examples highlight the vast and underexplored therapeutic potential of the pteridine scaffold. Future research should focus on systematic screening of pteridine libraries against a diverse array of biological targets to uncover novel therapeutic applications.

Development of Highly Selective Pteridine-Based Molecular Tools

The development of highly selective molecular tools is crucial for dissecting complex biological pathways and for the development of targeted therapies with minimal off-target effects. The pteridine scaffold, with its versatile substitution patterns, offers a promising platform for the design of such tools. nih.gov

A significant area of research is the development of pteridine-based enzyme inhibitors. For instance, pyrrolopyrimidines, which share a similar heterocyclic core with pteridines, have been investigated as inhibitors of pteridine reductase 1 (PTR1), a key enzyme in certain parasites. nih.govacs.org The design of these inhibitors often relies on understanding the subtle differences in the active sites of parasitic and human enzymes to achieve selectivity.

Another exciting application of pteridine derivatives is in the creation of fluorescent probes for biological imaging and assays. The intrinsic fluorescence of some pteridines can be modulated by their local environment, making them sensitive reporters of molecular interactions. These probes can be used to study DNA-protein interactions, enzyme activity, and other cellular processes in real-time.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is revolutionizing drug discovery and molecular biology research. In the context of pteridine chemistry, this integration is essential for accelerating the identification and optimization of new bioactive compounds.

Molecular modeling and in silico screening are powerful tools for predicting the binding of pteridine derivatives to specific biological targets. nih.govacs.org These computational approaches allow researchers to prioritize a smaller number of candidate compounds for synthesis and experimental testing, thereby saving time and resources. For example, the design of selective PTR1 inhibitors has been guided by computational docking studies that predict how different pteridine analogues will fit into the enzyme's active site. nih.govacs.org

Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the chemical structures of pteridine derivatives with their biological activities. This information is invaluable for understanding the key structural features required for a desired effect and for guiding the design of more potent and selective compounds.

Innovations in Pteridine Synthesis for Diverse Libraries

The exploration of the full potential of pteridine derivatives is contingent on the availability of diverse chemical libraries for screening. Therefore, innovations in the synthesis of pteridines are of paramount importance. The synthesis of this compound typically involves the formation of the core pteridine ring system followed by the introduction of the 4-methylphenyl group. smolecule.com

Traditional methods for pteridine synthesis can sometimes be harsh and may not be amenable to the creation of large, diverse libraries. Modern synthetic strategies are focused on developing milder, more efficient, and more versatile methods.

Key Synthetic Methodologies for Pteridine Libraries:

Synthetic MethodDescription
Isay ReactionA classical condensation reaction between a 4,5-diaminopyrimidine (B145471) and a 1,2-dicarbonyl compound to form the pteridine ring system. derpharmachemica.com
From PyridinesPteridine derivatives can be prepared from pyrimidine (B1678525) precursors through condensation reactions with various carbonyl compounds. derpharmachemica.com
Multi-step SynthesisOften required for complex pteridine derivatives, involving the sequential construction of the pyrimidine and pyrazine (B50134) rings.

Future efforts in this area will likely focus on the development of combinatorial and diversity-oriented synthesis approaches to rapidly generate large and structurally diverse pteridine libraries. The use of solid-phase synthesis and automated techniques will also be instrumental in accelerating this process.

Q & A

Q. What are the recommended synthetic routes for 7-(4-methylphenyl)pteridine, and how can reaction conditions be optimized for yield?

The synthesis of this compound derivatives typically involves cross-coupling reactions or condensation strategies. For example, aryl-substituted pteridines are often synthesized via Suzuki-Miyaura coupling, where halogenated pteridine intermediates react with 4-methylphenylboronic acid under palladium catalysis . Reaction optimization includes:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced regioselectivity.
  • Solvent systems : Use of DMF or THF at 80–100°C for efficient coupling.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

Q. How can spectroscopic and chromatographic methods validate the structural integrity of this compound?

Characterization relies on a combination of:

  • UV-Vis spectroscopy : Pteridine derivatives exhibit distinct absorption maxima (e.g., 260–320 nm) influenced by substituents .
  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for the 4-methylphenyl group) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) ensure purity (>95%) .

Q. What are the solubility properties of this compound in aqueous and organic solvents?

Data from structurally similar pteridines suggest:

  • Aqueous solubility : Low (<0.1 mg/mL at 25°C) due to aromatic hydrophobicity.
  • Organic solvents : High solubility in DMSO (>50 mg/mL) and moderate in ethanol (~5 mg/mL) .
  • Experimental validation : Use shake-flask method with UV quantification at λ_max to confirm batch-specific solubility .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylphenyl substituent influence pteridine reactivity?

The 4-methylphenyl group introduces steric hindrance and electron-donating effects:

  • Steric effects : Crowding at the pteridine C7 position reduces accessibility for nucleophilic attacks, favoring electrophilic substitution at less hindered positions .
  • Electronic effects : Methyl groups enhance electron density on the pteridine ring, altering redox potentials (e.g., +0.15 V shift in cyclic voltammetry) .
  • Validation : Compare reaction kinetics and DFT calculations to isolate steric vs. electronic contributions .

Q. What in silico strategies predict the biological activity of this compound against molecular targets?

Computational approaches include:

  • Molecular docking : Target enzymes like pteridine reductase (PTR1) in Leishmania spp. (PDB ID: 6XYZ) to assess binding affinity .
  • QSAR models : Correlate substituent parameters (e.g., logP, polar surface area) with cytotoxicity (e.g., IC₅₀ values from MTT assays) .
  • ADMET prediction : SwissADME or ProTox-II to evaluate pharmacokinetics and toxicity risks .

Q. How can contradictory data on pteridine derivative stability under varying pH conditions be resolved?

Methodological recommendations:

  • Controlled degradation studies : Incubate this compound at pH 1–13 (37°C) and monitor via HPLC. Acidic conditions may protonate the pteridine N5 atom, accelerating hydrolysis .
  • Spectroscopic tracking : Use UV-Vis to detect intermediate species (e.g., oxidized or ring-opened products) .
  • Statistical analysis : Apply ANOVA to compare degradation rates across pH groups .

Q. What assay designs evaluate the antitumor potential of this compound in vitro?

Key methodologies include:

  • Cytotoxicity assays : MTT or resazurin-based tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell cycle arrest .
  • Selectivity screening : Compare toxicity in non-cancerous cells (e.g., HEK293) to identify therapeutic windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.